molecular formula C22H24N4O4S B2695655 N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 921519-49-5

N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2695655
CAS No.: 921519-49-5
M. Wt: 440.52
InChI Key: YNFMBSHOCGEZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoxia-Selective Cytotoxins

N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide exhibits properties that contribute to its use as a hypoxia-selective cytotoxin. This class of compounds is characterized by their selective toxicity to hypoxic cells, potentially due to enzymatic reduction processes inhibited by oxygen. The reductive chemistry of such compounds facilitates the exploration of toxic products generated by hypoxic tumor cells and can aid in the development of targeted cancer therapies (Palmer et al., 1995), (Palmer et al., 1996).

Antiviral Properties

This compound has been utilized in the synthesis of new chemical entities with potential antiviral activities. For example, its derivatives have shown weak to good anti-Tobacco mosaic virus (TMV) activity, indicating its utility in the development of novel antiviral agents (Luo et al., 2012).

Applications in Organic Chemistry

In organic chemistry, derivatives of this compound have been explored in the context of reactions and molecular structures. These studies provide insights into the behavior of such compounds in various chemical reactions, which is fundamental for understanding their broader applications in medicinal chemistry and material science (Egli et al., 2007), (Karabulut et al., 2014).

Anticancer Research

The compound has been involved in the synthesis and evaluation of new molecules with anticancer properties. Its derivatives have been tested against various cell lines, showing promising activity at low concentrations. This highlights its potential as a lead compound in the development of new anticancer drugs (Zagade et al., 2020).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been studied for their potential as corrosion inhibitors. This application is crucial for extending the lifespan and maintaining the integrity of metals in various industrial applications (Hu et al., 2016).

Properties

IUPAC Name

N-[4-[2-[4-(dimethylamino)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-26(2)17-7-5-15(6-8-17)23-20(27)11-16-13-31-22(24-16)25-21(28)14-9-18(29-3)12-19(10-14)30-4/h5-10,12-13H,11H2,1-4H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFMBSHOCGEZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.